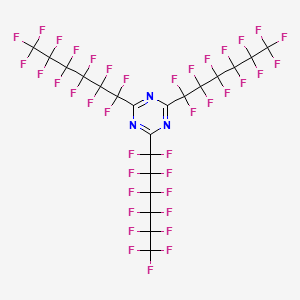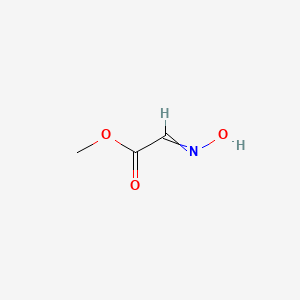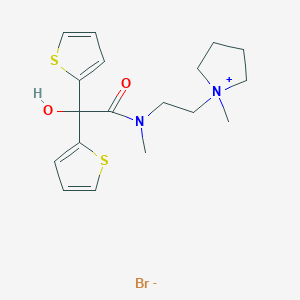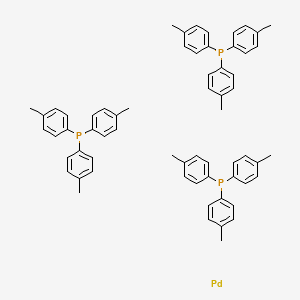
Palladium;tris(4-methylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium;tris(4-methylphenyl)phosphane is an organophosphorus compound that serves as a ligand in organometallic chemistry and homogeneous catalysis. This compound is known for its ability to form stable complexes with palladium, which are widely used in various catalytic processes, including cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphane typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphane.
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium;tris(4-methylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphane can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphane.
Substitution: The phosphane can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphane.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Palladium;tris(4-methylphenyl)phosphane is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Chemistry: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism by which palladium;tris(4-methylphenyl)phosphane exerts its effects involves the formation of a stable complex with palladium. This complex acts as a catalyst in various reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include:
Oxidative Addition: The palladium complex undergoes oxidative addition to form a palladium(II) species.
Transmetalation: The palladium(II) species undergoes transmetalation with an organometallic reagent.
Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) species.
Vergleich Mit ähnlichen Verbindungen
Palladium;tris(4-methylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.
Triphenylphosphine: Lacks the methyl substituents on the phenyl rings.
Tris(2-methylphenyl)phosphine: Has methyl groups in the ortho position instead of the para position.
Uniqueness
The uniqueness of this compound lies in its ability to form highly stable complexes with palladium, which are effective catalysts in a wide range of chemical reactions. The presence of methyl groups in the para position enhances its steric and electronic properties, making it a valuable ligand in organometallic chemistry.
Eigenschaften
CAS-Nummer |
27903-26-0 |
|---|---|
Molekularformel |
C63H63P3Pd |
Molekulargewicht |
1019.5 g/mol |
IUPAC-Name |
palladium;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pd/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
InChI-Schlüssel |
XKSZCINMEBRFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


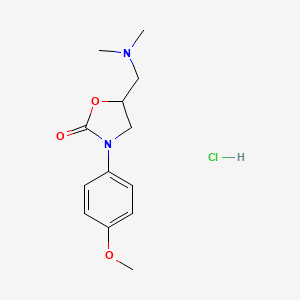

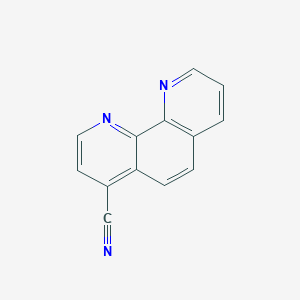
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
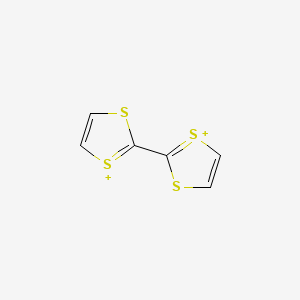
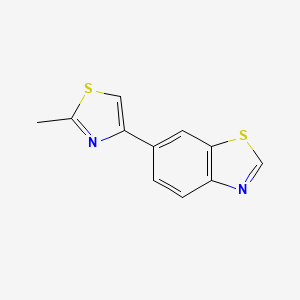
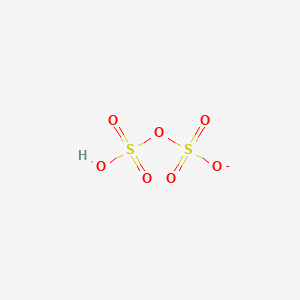
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
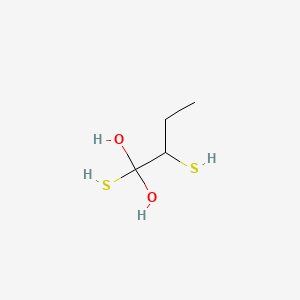
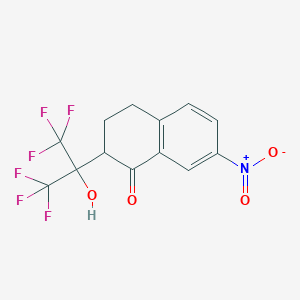
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
